2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol This compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexanol moiety attached to the 1-position of the pyrazole ring
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-ol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have a significant impact on various biological processes due to their diverse pharmacological effects .
Preparation Methods
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method is the multicomponent reaction starting with primary alcohols, which undergoes cyclization to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as an anti-tubercular agent, as demonstrated by in silico design and experimental evaluation . In medicine, pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimalarial activities . Additionally, it may have industrial applications in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can be compared with other similar compounds, such as 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol and 2-(4-chloro-1H-pyrazol-1-yl)ethanamine . These compounds share the pyrazole ring structure but differ in the substituents attached to the ring. The unique combination of the cyclohexanol moiety and the pyrazole ring in this compound may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSKQOMRXWIBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2C=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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